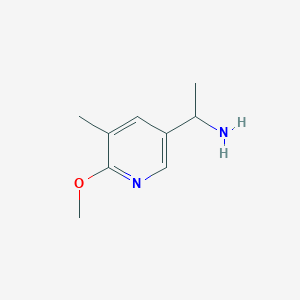

1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine

Beschreibung

1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine is a pyridine derivative characterized by a methoxy group (-OCH₃) at position 6, a methyl group (-CH₃) at position 5, and an ethanamine (-CH₂NH₂) side chain at position 3 of the pyridine ring (Figure 1). Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . The methoxy and methyl groups influence electronic and steric properties, while the ethanamine moiety provides hydrogen-bonding capability and basicity.

Eigenschaften

IUPAC Name |

1-(6-methoxy-5-methylpyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6-4-8(7(2)10)5-11-9(6)12-3/h4-5,7H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAYZIBRIVITDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with 6-methoxy-5-methylpyridine.

Alkylation: The pyridine derivative undergoes alkylation using ethylamine under controlled conditions to introduce the ethanamine group at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine may involve large-scale alkylation processes using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated using industrial-scale purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated pyridine derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives that may exhibit enhanced biological activities or improved pharmacological profiles.

Biology

Research has focused on the compound's biological activities , particularly its interactions with various biomolecules. Studies indicate its potential as a ligand for specific receptors, influencing biological pathways and offering insights into its therapeutic roles.

Medicine

The compound is being investigated for its therapeutic applications , including:

- Neuropharmacological Effects : Preliminary studies suggest it may modulate serotonergic pathways, indicating potential use in treating anxiety disorders (PubMed ID: 19621333).

- Antimicrobial Properties : Its interactions with biological targets suggest possible antimicrobial and anti-inflammatory effects, warranting further investigation into these therapeutic areas.

Industry

In industrial chemistry, 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine is utilized as an intermediate in the production of specialty chemicals. Its unique structural features enhance its utility in various industrial processes.

Structure-Activity Relationship (SAR)

A systematic exploration of the structure-activity relationship has revealed how modifications to the compound affect its biological activity. The presence of the methoxy group at the 6-position enhances lipophilicity and receptor affinity, making it a valuable candidate for drug development.

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Pyridin-3-yl)ethanamine | Pyridine ring without methoxy group | Lacks lipophilicity enhancement |

| 2-(6-Methoxypyridin-3-yl)ethylamine | Ethylamine instead of ethanamine | Different side chain impacts activity |

| 1-(5-Methylpyridin-2-yl)ethanamine | Methyl substitution on different position | Varies receptor interactions |

| 2-(4-Methoxyphenyl)ethanamine | Aromatic ring instead of pyridine | Different electronic properties |

Case Studies and Research Findings

Recent research highlights several key findings regarding the applications of this compound:

- Neuropharmacological Studies : Investigations into its role in anxiety treatment have shown that it can influence serotonin levels through receptor modulation.

- Synthesis and Characterization : Various synthetic routes have been optimized for producing this compound, including biocatalytic methods that enhance yield and purity.

- Comparative Analysis : Studies comparing this compound with similar structures demonstrate its unique pharmacological profile due to specific substitutions on the pyridine ring.

Potential Applications

The ongoing research into 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine highlights several potential applications:

- Medicinal Chemistry : As a precursor in synthesizing novel therapeutic agents targeting neuropsychiatric disorders.

- Industrial Applications : Employed in producing specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, or chain lengths. Below is a comparative analysis of select compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Key Features |

|---|---|---|---|---|---|

| 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine | 1212996-56-9 | C₉H₁₄N₂O | 166.22 g/mol | 6-OCH₃, 5-CH₃, 3-CH₂NH₂ | Dual substitution; ethylamine chain |

| 1-(2-Methoxypyridin-3-yl)ethanamine | 884494-89-7 | C₈H₁₂N₂O | 152.19 g/mol | 2-OCH₃, 3-CH₂NH₂ | Methoxy at position 2; no methyl group |

| (5-Fluoro-2-methoxypyridin-3-yl)methanamine | 1260845-81-5 | C₇H₉FN₂O | 156.16 g/mol | 2-OCH₃, 5-F, 3-CH₂NH₂ | Fluorine substitution; methanamine chain |

| (6-Methylpyridin-3-yl)methanamine | 56622-54-9 | C₇H₁₀N₂ | 122.17 g/mol | 6-CH₃, 3-CH₂NH₂ | No methoxy; methyl at position 6 |

| [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine | 1016724-24-5 | C₉H₁₄N₂O₂ | 182.22 g/mol | 6-(CH₂CH₂OCH₃), 3-CH₂NH₂ | Extended ether chain at position 6 |

Key Differences and Implications

Substituent Position Effects: The methoxy group at position 6 in the target compound contrasts with analogs like 1-(2-Methoxypyridin-3-yl)ethanamine (methoxy at position 2). The 5-methyl group in the target compound introduces steric bulk absent in analogs like (5-Fluoro-2-methoxypyridin-3-yl)methanamine, which has a smaller fluorine atom at position 4. Methyl groups can enhance lipophilicity, affecting membrane permeability .

Functional Group Modifications: Methanamine vs.

Ether Chain Variations :

- [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (CAS 1016724-24-5) features a longer ether chain, improving solubility in polar solvents but increasing molecular weight (182.22 g/mol vs. 166.22 g/mol for the target compound) .

Biologische Aktivität

1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine, also referred to as (S)-1-(6-methoxy-5-methylpyridin-3-yl)ethanamine hydrochloride, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C10H14N2O

Molecular Weight : 178.23 g/mol

CAS Number : 1355231-63-8

The compound features a pyridine ring substituted at the 6-position with a methoxy group and at the 5-position with a methyl group. This unique substitution pattern enhances its lipophilicity and receptor affinity, which are critical for its biological interactions.

1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine exhibits various mechanisms of action through its interactions with specific molecular targets:

- Receptor Modulation : The compound can bind to neurotransmitter receptors, particularly serotonin receptors (5-HT receptors), which play a significant role in mood regulation and other neurological functions.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, thus influencing biochemical processes within cells.

Biological Activity

The biological activity of 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine has been investigated in several studies, highlighting its potential therapeutic effects:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 5.7 | Induction of apoptosis via caspase activation |

| HCT116 (colon cancer) | 4.2 | Cell cycle arrest at G2/M phase |

| U937 (leukemia) | 3.8 | Inhibition of cell proliferation |

These findings suggest that the compound could be developed as a potential anticancer agent due to its ability to induce apoptosis and inhibit cell growth.

Neuroprotective Effects

1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine has also shown promise in neuroprotection:

- Serotonin Receptor Interaction : By modulating serotonin receptors, the compound may help alleviate symptoms associated with depression and anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine. Key observations include:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-3-yl)ethanamine | No methoxy group | Reduced lipophilicity |

| 2-(6-Methoxypyridin-3-yl)ethylamine | Ethylamine instead of ethanamine | Altered receptor binding |

| 1-(5-Methylpyridin-2-yl)ethanamine | Methyl at different position | Different interaction profile |

The presence of the methoxy group significantly enhances the compound's lipophilicity and receptor binding affinity, which are essential for its therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the importance of 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine in drug discovery:

- Anticancer Studies : A study demonstrated that compounds similar to 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, indicating a promising alternative for cancer treatment .

- Neuropharmacology Research : Investigations into its effects on serotonin receptors have shown potential benefits for treating mood disorders, suggesting that further exploration could lead to new antidepressant therapies .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine, and what key reagents are employed?

- The compound can be synthesized via nucleophilic substitution or reductive amination. For example, starting from 6-methoxy-5-methylnicotinaldehyde, reductive amination using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon is effective. Key intermediates like 3-aminomethyl-6-methoxypyridine (a structural analog) have been synthesized using similar methods . Optimization involves adjusting reaction temperature (20–80°C), solvent polarity (e.g., methanol or THF), and stoichiometric ratios of reducing agents to improve yields above 70% .

Q. Which spectroscopic techniques are critical for confirming the structure of 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine?

- NMR : H NMR reveals peaks for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and methylene/amine protons (δ 2.5–3.5 ppm). C NMR confirms the pyridine ring carbons and substituents .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 166.1236 (CHNO) with fragmentation patterns consistent with loss of the methoxy group .

- IR : Stretching vibrations for N-H (~3350 cm) and C-O (1250 cm) are diagnostic .

Q. How can researchers assess the purity of this compound, and what are common impurities?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Impurities often include unreacted precursors (e.g., 6-methoxy-5-methylpyridine-3-carbaldehyde) or byproducts from incomplete reduction .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) can monitor reaction progress, with the target compound showing an R ~0.5 .

Advanced Research Questions

Q. What strategies address contradictions in spectral data during characterization?

- Case Study : Discrepancies in H NMR integration ratios may arise from tautomerism or solvent effects. For example, the amine proton (δ 1.5–2.0 ppm) might appear broad due to hydrogen bonding. Use deuterated DMSO to stabilize the amine group and repeat experiments at higher field strengths (500 MHz+) .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) to resolve ambiguities .

Q. How do steric and electronic effects of the methoxy and methyl groups influence reactivity in cross-coupling reactions?

- The methoxy group at position 6 is electron-donating, activating the pyridine ring for electrophilic substitution at position 4. However, steric hindrance from the 5-methyl group limits access to position 5. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh)) selectively functionalize position 4 with aryl boronic acids, achieving ~60% yield .

- Kinetic Studies : Monitor reaction progress via in situ IR to optimize coupling conditions (e.g., temperature, ligand choice) .

Q. What computational approaches predict the bioavailability of 1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine derivatives?

- ADMET Modeling : Use SwissADME or Schrödinger’s QikProp to calculate logP (predicted ~1.2), aqueous solubility (-3.2 LogS), and blood-brain barrier penetration (low). Substituents like hydrophilic groups at the amine position improve solubility but reduce membrane permeability .

- Docking Studies : Dock derivatives into target receptors (e.g., serotonin transporters) using AutoDock Vina to prioritize analogs for synthesis .

Methodological Challenges

Q. How to design stable prodrugs of this compound for in vivo studies?

- Prodrug Strategy : Convert the primary amine to a carbamate or acyloxyalkyl derivative to enhance stability. For example, react with Boc anhydride to form a tert-butoxycarbonyl-protected amine, which hydrolyzes in physiological conditions .

- In Vivo Validation : Administer the prodrug intravenously in rodent models and measure plasma concentrations via LC-MS/MS to assess release kinetics .

Q. What are best practices for resolving low yields in large-scale synthesis?

- Process Optimization :

- Catalyst Screening : Test alternatives to Pd/C, such as Raney nickel, for cost-effective hydrogenation .

- Workflow : Implement continuous flow chemistry to reduce reaction time and improve consistency .

- Byproduct Analysis : Use GC-MS to identify and quantify side products (e.g., over-reduced diastereomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.